molecular formula C21H12N2O7 B1662645 2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid CAS No. 420841-84-5

2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No. B1662645
M. Wt: 404.3 g/mol
InChI Key: HFYPTENHTPNXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid” is a chemical compound with the CAS Number: 420841-84-5 . It has a molecular weight of 404.34 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H12N2O7/c24-19-17-9-4-12 (21 (26)27)10-18 (17)20 (25)22 (19)14-2-1-3-16 (11-14)30-15-7-5-13 (6-8-15)23 (28)29/h1-11H, (H,26,27) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form and is stored in dry conditions at 2-8°C .

Scientific Research Applications

1. Dye Chemistry and Tautomerism

Aryldiazenyl derivatives, similar in structure to 2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid, are used as dyes. In these structures, the carboxylate groups participate in interactions that affect the delocalization of negative charge. For instance, in the absence of hydrogen bonds and cationic interactions, the charge is localized on one of the O atoms. These interactions and their effect on molecular geometry have implications in dye chemistry and tautomerism (Yatsenko & Paseshnichenko, 2016).

2. Synthesis and Characterization of Polymers

The compound has been used in the synthesis of new unsaturated polyamide-imides. These polymers exhibit desirable properties like solubility in polar solvents and thermal stability. Such polymers have potential applications in areas requiring materials that withstand high temperatures and are processable (Maiti & Ray, 1983).

3. Antioxidant Activity in Derivatives

Derivatives of this compound, like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown significant antioxidant activity. These activities are comparable to well-known antioxidants like ascorbic acid, highlighting their potential in pharmaceutical and nutraceutical applications (Tumosienė et al., 2019).

4. Luminescence and Complex-Forming Properties

The synthesis of analogs containing chlorine and nitro groups in the phenyl fragment of this compound has been explored. These studies focus on understanding the luminescence and complex-forming properties of these derivatives, which could be relevant in materials science and sensor technology (Vasin et al., 2013).

5. Applications in Metal-Organic Frameworks (MOFs)

Compounds structurally related to 2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid have been used in synthesizing Cd(II) metal-organic frameworks (MOFs). These frameworks demonstrate significant CO2 uptake and act as photoluminescent sensors for metal ions like Hg2+ and Pb2+, indicating their potential in environmental monitoring and gas capture technologies (Wang et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

properties

IUPAC Name

2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYPTENHTPNXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-Nitrophenoxy)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

420841-84-5
Record name H2L-5765834
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H2L-5765834
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 3
2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.